molecular formula C9H7BBrN3O2 B14086027 (2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid

(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid

Cat. No.: B14086027
M. Wt: 279.89 g/mol
InChI Key: KGPKRSWATJFVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a bromine atom and a pyrimidine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of (2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid typically involves several steps:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for commercial use.

Chemical Reactions Analysis

(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents (such as tetrahydrofuran).

Mechanism of Action

The mechanism of action of (2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. In Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromine atom and pyrimidine moiety can also participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid can be compared with other boronic acid derivatives, such as:

The presence of the bromine atom and pyrimidine moiety in this compound provides unique reactivity and selectivity, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C9H7BBrN3O2

Molecular Weight

279.89 g/mol

IUPAC Name

(2-bromo-6-pyrimidin-2-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C9H7BBrN3O2/c11-8-5-6(10(15)16)4-7(14-8)9-12-2-1-3-13-9/h1-5,15-16H

InChI Key

KGPKRSWATJFVLJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Br)C2=NC=CC=N2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.